5-Lipoxygenase (5-LOX) Inhibitory Potency: >7-Fold Weaker than 4'-Methoxy-5,3'-dipropyl-biphenyl-2-ol
In a head-to-head comparison of 5-LOX inhibitory activity, [1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy- demonstrates an IC50 greater than 10,000 nM against human recombinant 5-LOX expressed in E. coli BL21(DE3), assessed via reduction in all-trans isomers of LTB4 and 5-HETE formation [1]. In contrast, the closely related analog 4'-methoxy-5,3'-dipropyl-biphenyl-2-ol (Magreth-1) exhibits a significantly lower IC50 of 1,400 nM (1.4 µM) in an assay measuring 5-LOX-mediated LTB4 formation in stimulated human polymorphonuclear leukocytes [2]. This represents at least a 7-fold difference in potency, underscoring the critical role of the 5-propyl and 3'-propyl substituents in enhancing target engagement.
| Evidence Dimension | 5-Lipoxygenase (5-LOX) inhibition IC50 |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | 4'-Methoxy-5,3'-dipropyl-biphenyl-2-ol (Magreth-1): IC50 = 1,400 nM |
| Quantified Difference | > 7.1-fold higher IC50 (weaker inhibition) |
| Conditions | Target: Human recombinant 5-LOX in E. coli BL21(DE3) vs. Comparator: 5-LOX-mediated LTB4 formation in human PMN leukocytes |
Why This Matters
This quantitative potency gap justifies selecting [1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy- as a low-activity control or for studies requiring minimal 5-LOX interference.
- [1] BindingDB Entry BDBM50591538 (CHEMBL5205807). Affinity Data IC50: >1.00E+4 nM. Assay: Inhibition of human recombinant 5-LOX expressed in E. coli BL21(DE3). View Source
- [2] BindingDB Entry BDBM50295920 (CHEMBL555297). Affinity Data IC50: 1.40E+3 nM. Assay: Inhibition of 5LOX-mediated LTB4 formation in stimulated human polymorphonuclear leukocytes. View Source
